molecular formula C8H6BrF B2629571 1-Bromo-4-(1-fluorovinyl)benzene CAS No. 144989-16-2

1-Bromo-4-(1-fluorovinyl)benzene

Cat. No. B2629571
M. Wt: 201.038
InChI Key: HMYCFEQIZGEBIC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorovinyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .


Synthesis Analysis

1-Bromo-4-(1-fluorovinyl)benzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(1-fluorovinyl)benzene is C8H6BrF . The structure is planar .


Chemical Reactions Analysis

1-Bromo-4-(1-fluorovinyl)benzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

1-Bromo-4-(1-fluorovinyl)benzene has a molar mass of 201.04 g/mol . It is insoluble in water . The predicted density is 1.432±0.06 g/cm3 and the predicted boiling point is 223.7±20.0 °C .

Scientific Research Applications

Fluorination Techniques and Compound Synthesis

1-Bromo-4-(1-fluorovinyl)benzene is involved in fluorination techniques, such as the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives. This process uses wet tetra-n-butylammonium fluoride (TBAF·3H2O) to provide (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities (Zhao, Ming, Tang, & Zhao, 2016).

Photoluminescence Properties

The compound demonstrates interesting photoluminescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene has been studied for its steric configuration, which hinders tight intermolecular packing, and exhibits strong fluorescence intensity in both solution and solid states, showing potential applications in photoluminescent materials (Zuo-qi, 2015).

Radiosynthesis and Labeling Agents

It also finds application in the radiosynthesis of compounds. For example, 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, is used to create a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, potentially serving as bifunctional labeling agents (Namolingam, Luthra, Brady, & Pike, 2001).

Organic Synthesis and Material Science

In organic synthesis, derivatives of 1-Bromo-4-(1-fluorovinyl)benzene are used as precursors in a variety of reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material for organometallic synthesis (Porwisiak & Schlosser, 1996).

Research in Molecular Electronics

Additionally, the compound is relevant in the field of molecular electronics. Aryl bromides, including derivatives of 1-Bromo-4-(1-fluorovinyl)benzene, are used as building blocks for molecular wires in electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Vibrational Spectroscopy Studies

Vibrational spectroscopy studies of halogenated benzene derivatives, including those similar to 1-Bromo-4-(1-fluorovinyl)benzene, provide insights into their molecular vibrations and structural properties (Reddy & Rao, 1994).

Safety And Hazards

1-Bromo-4-(1-fluorovinyl)benzene is a flammable liquid . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(1-fluoroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYCFEQIZGEBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1-fluorovinyl)benzene

CAS RN

144989-16-2
Record name 1-bromo-4-(1-fluoroethenyl)benzene
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Synthesis routes and methods

Procedure details

796 mg (7.09 mmol) of potassium tert-butoxide were added in several portions to a solution, cooled to 0° C., of 1.0 g (3.55 mmol) of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene in 10 ml of pentane. The resulting suspension was stirred at 0° C. for 30 min and then at RT for 1 h. The solid was filtered off, and the filtrate was washed with saturated ammonium chloride solution, dried over magnesium sulphate and carefully concentrated under reduced pressure. This gave 0.61 g (85.6% of theory) of the title compound.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
AMZ Slawin, D O'Hagan - academia.edu
All reactions involving air-‐or moisture-‐sensitive reagents or intermediates were carried out in oven-‐dried glassware or PTFE flask under an atmosphere of argon. Styrenes 8c and 8d …
Number of citations: 2 www.academia.edu

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